molecular formula C7H6N4O2 B8690712 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Cat. No. B8690712
M. Wt: 178.15 g/mol
InChI Key: GVSNEIRZYGSVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C7H6N4O2/c1-4-8-7(13-11-4)5-2-3-6(12)10-9-5/h2-3H,1H3,(H,10,12)

InChI Key

GVSNEIRZYGSVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=NNC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.4 g) and 1,1′-carbonylbis(1H-imidazole) (2.1 g) in N,N-dimethylformamide (80 mL) was stirred at 60° C. for 1 hr. The mixture was cooled to room temperature, and N′-hydroxyethanimidamide (963 mg) was added. Sodium hydride (520 mg) was slowly added, and the mixture was stirred at 100° C. for 8 hr. The mixture was cooled to room temperature, diluted with saturated aqueous ammonium chloride solution (100 mL) and saturated aqueous sodium chloride solution (100 mL), and the mixture was extracted 3 times with ethyl acetate-tetrahydrofuran (1:1, v/v, 100 mL). The organic layers were combined, and dried over sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was suspended in diethyl ether and diisopropyl ether and the precipitate was collected by filtration to give the object product (1.1 g, 60%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
963 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
60%

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